molecular formula C19H20N6O4 B2752657 N-(4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide CAS No. 1189424-85-8

N-(4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide

Cat. No.: B2752657
CAS No.: 1189424-85-8
M. Wt: 396.407
InChI Key: MOCYWURKAUZXGT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide is a complex organic compound with a unique structure that includes a benzoxazole core, a piperazine ring, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. This can be achieved through a cyclization reaction of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the fluorinated phenyl group via an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and conditions.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide can be compared with other similar compounds, such as:

    Benzoxazole derivatives: These compounds share the benzoxazole core and may have similar chemical and biological properties.

    Piperazine derivatives: Compounds with a piperazine ring often exhibit similar pharmacological activities.

    Fluorinated phenyl compounds: The presence of a fluorinated phenyl group can impart unique properties, such as increased metabolic stability or altered binding affinity.

The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-28-14-4-2-13(3-5-14)22-16(26)11-25-12-21-17-15(18(25)27)10-20-19(23-17)24-6-8-29-9-7-24/h2-5,10,12H,6-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCYWURKAUZXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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